molecular formula C9H20N2O B13562449 7-amino-N,N-dimethylheptanamide CAS No. 1017051-98-7

7-amino-N,N-dimethylheptanamide

Cat. No.: B13562449
CAS No.: 1017051-98-7
M. Wt: 172.27 g/mol
InChI Key: OHIRNYDFJJJRLU-UHFFFAOYSA-N
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Description

7-Amino-N,N-dimethylheptanamide (CAS: N/A; molecular formula: C₉H₂₀N₂O) is a synthetic amide derivative characterized by a seven-carbon aliphatic chain with an amino group (-NH₂) at the terminal carbon and dimethylamide (-N(CH₃)₂) at the opposite end. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules and functionalized polymers. Its hydrochloride salt form (this compound hydrochloride) is commercially available, with suppliers such as Shanghai FWD Chemicals Co., Ltd., offering quantities ranging from 50 mg to 500 mg .

Properties

CAS No.

1017051-98-7

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

7-amino-N,N-dimethylheptanamide

InChI

InChI=1S/C9H20N2O/c1-11(2)9(12)7-5-3-4-6-8-10/h3-8,10H2,1-2H3

InChI Key

OHIRNYDFJJJRLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCCCCN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-amino-N,N-dimethylheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-amino-N,N-dimethylheptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-N,N-dimethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N,N-Dimethylhexanamide, N,N-Dimethylheptanamide, and N,N-Dimethyloctanamide

These homologues differ in carbon chain length (C6, C7, and C8, respectively). Studies on skin penetration enhancement (Table 1) reveal that increasing chain length correlates with enhanced permeability up to octanamide (C8), after which efficacy plateaus. Notably, N,N-dimethylheptanamide (C7) exhibits an enhancement ratio of 1.9 g, intermediate between hexanamide (1.4 g) and octanamide (2.6 g) .

Table 1: Penetration Enhancement Properties of N,N-Dimethylalkylamides

Compound Carbon Chain Length Enhancement Ratio (g)
N,N-Dimethylhexanamide 6 1.4
N,N-Dimethylheptanamide 7 1.9
N,N-Dimethyloctanamide 8 2.6

Key Insight: The optimal chain length for transdermal delivery is C8, suggesting that this compound (C7) may require structural modifications for comparable efficacy.

7-Amino-N-Hydroxyheptanamide

This analogue replaces the dimethylamide group with a hydroxyamide (-NHOH). With a molecular weight of 160.214 g/mol (C₇H₁₆N₂O₂), it is lighter and more polar than this compound. Its formal charge of 0 and lack of chiral centers simplify synthetic applications, though its biological roles remain underexplored .

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)

Simpler amides like DMF (C3) and DMAc (C4) are widely used as polar aprotic solvents and reagents in organic synthesis. Unlike this compound, they lack extended carbon chains and terminal amino groups, limiting their utility in drug delivery but enhancing their versatility in reactions such as formylation and carbonylation .

Antimicrobial Activity

N,N-Dimethylheptanamide (non-amino variant) demonstrates antibacterial activity against aquaculture pathogens, as identified in ethyl acetate extracts of Beijerinckia fluminensis .

Commercial and Practical Considerations

This compound hydrochloride is priced at €565.00/50 mg, reflecting its niche application . Comparatively, N,N-dimethylheptanamide (non-amino) is likely cheaper but lacks the amino group’s reactivity.

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